Cycloartane-type triterpenoids represent a distinctive class of natural products characterized by their unique 9,19-cycloartane skeleton featuring a cyclopropane ring. This fundamental structural framework consists of a cyclopropane ring fused at the C-9 and C-19 positions of the classic steroid nucleus, creating a tetracyclic system with an additional cyclopropane moiety. The cycloartane structure differentiates itself from conventional steroidal triterpenoids through this characteristic 9β,19-cyclo-10α-methyl arrangement, which confers unique three-dimensional geometry and chemical reactivity. These compounds are produced exclusively by photosynthetic eukaryotes within the plant kingdom, with particularly high abundance in specific genera such as Astragalus, Cimicifuga, Curculigo, and Commiphora [1] [2]. The structural diversity among cycloartanes arises from various oxidative modifications, including hydroxylation, epoxidation, carbonylation, and lactonization, as well as glycosylation patterns that produce an extensive array of bioactive derivatives.
The distribution of cycloartane triterpenoids across the plant kingdom reveals significant phytochemical diversity, with nearly 650 identified structures, approximately half of which originate from Astragalus species alone [1]. Recent phytochemical investigations continue to expand this structural repertoire, as evidenced by the isolation of five new cycloartane-type triterpenoids (adsurgosides A–D and 3-methyl-3,4-seco-cyclostellanol) from the previously underexplored species Astragalus adsurgens [3]. These compounds frequently occur as glycosides, with various sugar moieties (typically xylose, glucose, or rhamnose) attached at the C-3 position, which significantly influences their bioavailability and pharmacological potency. The structural complexity and diversity of this compound class have made them attractive targets for phytochemical investigation and drug discovery programs, particularly as their unique ring system presents challenges and opportunities for synthetic and semi-synthetic derivatization.
Cycloartane triterpenoids demonstrate a remarkably diverse range of biological activities, making them promising candidates for therapeutic development. These natural products have shown significant potential across multiple disease models, with particularly promising results in oncology, inflammation, aging-related disorders, and metabolic diseases. Their multifaceted pharmacological profiles stem from their ability to interact with various cellular signaling pathways and molecular targets.
Table 1: Anticancer Activities of Selected Cycloartane Triterpenoids
| Compound Name | Source | Cancer Model | Mechanism | Potency (IC₅₀) |
|---|---|---|---|---|
| Cycloart-23E-ene-3β,25-diol | Euphorbia macrostegia | MDA-MB-231 and MCF-7 breast cancer | ER stress induction, UPR activation, apoptosis | Not specified [4] |
| Cycloartan-24-ene-1α,2α,3β-triol (MY-1) | Commiphora myrrha | PC-3 prostate cancer | Mitochondrial apoptosis pathway, Bax/Bcl-2 ratio increase, caspase-3 activation | 9.6 µM [5] [6] |
| Cimicifoetiside B | Cimicifuga foetida | Wnt pathway-associated cancers | Wnt signaling inhibition | 3.33 µM [7] |
| 2′-O-acetyl cimiracemoside M | Cimicifuga foetida | Wnt pathway-associated cancers | Wnt signaling inhibition | 13.34 µM [7] |
| Curculigone A | Curculigo orchioides | Anti-inflammatory | LPS-induced NO production inhibition | 12.4 µM [8] |
| Compound 4 | Curculigo orchioides | Anti-inflammatory | LPS-induced NO production inhibition | 11.8 µM [8] |
The antiproliferative and cytotoxic effects of cycloartanes against various cancer cell lines represent one of their most extensively studied pharmacological activities. The anticancer mechanisms are diverse and involve induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, inhibition of angiogenesis, and modulation of oncogenic signaling cascades. For instance, Cycloart-23E-ene-3β,25-diol from Euphorbia macrostegia demonstrates potent activity against breast cancer cell lines (MDA-MB-231 and MCF-7) through endoplasmic reticulum stress induction and unfolded protein response (UPR) activation, leading to apoptosis via upregulation of CHOP, PERK, ATF6, BiP, and XBP1 factors [4]. Similarly, cycloartane-type triterpenoids from Cimicifuga foetida exhibit significant Wnt signaling pathway inhibitory activity, which is frequently aberrant in various malignancies including colon cancer, liver cancer, leukemia, melanoma, pancreatic cancer, and breast cancer [7].
Table 2: Anti-inflammatory, Immunomodulatory, and Anti-aging Activities
| Activity Type | Compound Examples | Mechanisms | Research Findings |
|---|---|---|---|
| Anti-inflammatory | Curculigone A, Compound 4 | Inhibition of LPS-induced NO production | IC₅₀ values of 12.4 and 11.8 µM in RAW264.7 cells [8] |
| Immunomodulatory | Various cycloartane glycosides | Immunostimulant effects | Adjuvant activities reported [1] |
| Telomerase Activation | Cycloastragenol, Cyclocephagenol derivatives | hTERT protein upregulation | Fold activation ranging from 1.2 to 11.3 at 0.5-300 nM [1] |
| Anti-aging | Cycloastragenol (TA-65) | Telomerase activation | Marketed as dietary supplement; in clinical trials for degenerative diseases [1] |
Beyond oncology, cycloartane triterpenoids exhibit significant anti-inflammatory properties, primarily through inhibition of pro-inflammatory mediators. Compounds isolated from Curculigo orchioides demonstrated potent dose-dependent inhibition of LPS-induced nitric oxide production in RAW264.7 macrophage cells, with IC₅₀ values ranging from 11.8 to 12.4 µM for the most active compounds [8]. The immunomodulatory potential of cycloartanes is another area of therapeutic interest, particularly their application as vaccine adjuvants and immunostimulants [1]. Perhaps the most commercially exploited property of certain cycloartanes is their telomerase activation capacity, exemplified by cycloastragenol (marketed as TA-65), which has entered clinical trials for Alzheimer's disease (NCT02531334) and metabolic syndrome (NCT02530255) [1]. Recent biotransformation studies have generated derivatives with significantly enhanced telomerase activation potential, with fold-activations ranging from 1.2 to 11.3 compared to controls at nanomolar concentrations (0.5-300 nM) [1].
The molecular mechanisms through which cycloartane triterpenoids exert their diverse pharmacological effects involve complex interactions with cellular signaling pathways, transcriptional regulators, and organelle function. A comprehensive understanding of these mechanisms provides insights for targeted therapeutic development and structure-activity relationship optimization.
Cycloartane triterpenoids trigger programmed cell death in malignant cells through multiple interconnected pathways, with the mitochondrial (intrinsic) apoptosis pathway representing a central mechanism. The compound MY-1 (cycloartan-24-ene-1α,2α,3β-triol) from Commiphora myrrha exemplifies this mechanism, demonstrating dose-dependent cytotoxicity against hormone-independent prostate cancer PC-3 cells (IC₅₀ 9.6 µM) through modulation of key apoptotic regulators [5] [6]. This compound significantly increases the Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization and subsequent release of cytochrome c into the cytosol. This event triggers the caspase activation cascade, culminating in the execution of apoptosis through caspase-3 mediated cleavage of cellular substrates [5]. Additionally, MY-1 treatment leads to cell cycle arrest and increased expression of the tumor suppressor protein p53, which further facilitates apoptosis through transcriptional regulation of pro-apoptotic Bcl-2 family members [6].
Diagram: Multifaceted apoptosis induction mechanisms of cycloartane triterpenoids in cancer cells, involving mitochondrial pathway activation, ER stress response, and p53-mediated signaling
The endoplasmic reticulum stress pathway represents another significant mechanism through which cycloartane triterpenoids induce apoptosis, particularly in breast cancer models. Cycloart-23E-ene-3β,25-diol from Euphorbia macrostegia potently induces unfolded protein response (UPR) by increasing the accumulation of misfolded proteins within the endoplasmic reticulum [4]. This cellular stress activates three primary UPR sensor pathways: PERK (PKR-like ER kinase), ATF6 (Activating Transcription Factor 6), and IRE1-XBP1 signaling. The integrated stress response ultimately leads to increased expression of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein), which further sensitizes cells to apoptosis through multiple mechanisms including oxidative stress enhancement and downregulation of anti-apoptotic proteins [4]. The convergence of mitochondrial and ER stress pathways creates a synergistic pro-apoptotic signal that effectively eliminates cancer cells while potentially overcoming conventional drug resistance mechanisms.
The telomerase activation capacity of specific cycloartane triterpenoids represents a unique mechanism with significant implications for age-related degenerative diseases and regenerative medicine. Cycloastragenol and its derivatives directly enhance telomerase reverse transcriptase (hTERT) expression and activity, facilitating telomere maintenance in somatic cells [1]. Recent biotransformation studies on cyclocephagenol and its 12-hydroxy derivatives using the endophytic fungus Camarosporium laburnicola have generated novel metabolites with significantly enhanced telomerase activation potential [1]. Structure-activity relationship analysis indicates that specific structural modifications, including oxidation of C-3(OH), conversion of ring A to 7-membered lactone, and the formation of 3(4)-seco structures via cleavage of ring A, dramatically enhance telomerase activation capacity [1]. These modifications, catalyzed by specific fungal enzymes, result in compounds that increase hTERT protein levels in a dose-dependent manner, with some derivatives showing activity at concentrations as low as 0.5 nM [1].
The inhibition of aberrant Wnt signaling by specific cycloartane glycosides represents a targeted approach for cancers driven by this pathway. Compounds isolated from Cimicifuga foetida, particularly cimicifoetiside B and 2′-O-acetyl cimiracemoside M, demonstrate significant dose-dependent inhibition of Wnt signaling with IC₅₀ values of 3.33 and 13.34 μM, respectively [7]. The Wnt pathway plays crucial roles in numerous biological processes including axis formation, cell fate specification, cell polarity determination, and cell migration. Pathological activation of this pathway occurs frequently in wide spectrum of malignancies, making it an attractive therapeutic target [7]. The cycloartane glycosides from Cimicifuga species represent a novel class of natural product-derived Wnt inhibitors with potential for further development as targeted anticancer agents.
The investigation of cycloartane triterpenoids employs sophisticated analytical, spectroscopic, and biological techniques to isolate, characterize, and evaluate these complex natural products. This section outlines established experimental protocols for studying cycloartanes, from initial plant extraction to mechanistic biological evaluation.
The initial extraction of cycloartane triterpenoids typically employs polar solvents such as methanol or ethanol to efficiently extract both aglycone and glycosylated forms. For example, in the study of Commiphora myrrha, resinous exudates were extracted with 95% ethanol under reflux conditions, followed by sequential fractionation with solvents of increasing polarity (petroleum ether, chloroform, and ethyl acetate) to enrich different chemical classes [6]. The chloroform-soluble fraction often contains aglycone cycloartanes, while more polar fractions contain glycosylated derivatives. Modern approaches increasingly employ molecular networking-guided strategies to prioritize isolation targets. In the investigation of Curculigo orchioides, researchers applied the MolNetEnhancer workflow to LC-HRMS/MS data, which classified clusters of cycloartane-type triterpenoids using the ClassyFire module and predicted structures via the Network Annotation Propagation tool [8]. This bioinformatics-guided approach enables targeted isolation of novel and bioactive compounds, significantly enhancing the efficiency of natural product discovery.
Chromatographic separation remains central to cycloartane isolation, with silica gel chromatography serving as the primary purification method. Medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (HPLC) are routinely employed for final purification steps. For compounds with specific biological activities, bioactivity-guided fractionation is employed, where fractions are systematically evaluated for desired pharmacological effects (e.g., cytotoxicity, anti-inflammatory activity, or telomerase activation) at each separation step, ensuring that isolation efforts focus on the most bioactive constituents [8].
The structural characterization of cycloartane triterpenoids relies heavily on spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). A comprehensive NMR approach includes one-dimensional ((^1)H and (^{13})C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) experiments to establish planar structures and relative configurations.
The key steps in structural elucidation include:
For challenging structures, single-crystal X-ray diffraction provides unambiguous structural determination, as demonstrated in the characterization of curculigone A from Curculigo orchioides, where X-ray analysis confirmed the absolute configuration with Flack and Hooft parameters of 0.00(5) and 0.02(4), respectively [8].
The evaluation of cycloartane triterpenoid bioactivity encompasses a range of in vitro and cell-based assays designed to assess specific pharmacological effects. For anticancer activity assessment, the following standardized protocols are commonly employed:
Cytotoxicity Testing: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to determine compound cytotoxicity. Cells are seeded in 96-well plates, treated with serial dilutions of test compounds for 24-72 hours, followed by MTT addition and spectrophotometric measurement of formazan crystals dissolved in DMSO. Data are typically expressed as IC₅₀ values (concentration causing 50% growth inhibition) [5] [6].
Apoptosis Detection: Multiple complementary methods are employed:
Anti-inflammatory Activity: Inhibition of LPS-induced nitric oxide production in RAW264.7 macrophage cells serves as a standard model. Cells are pretreated with compounds before LPS stimulation, and NO production is measured using the Griess reagent [8].
Telomerase Activation: Screening involves immunoblotting for hTERT protein levels and PCR-based ELISA assays (such as TRAP - Telomeric Repeat Amplification Protocol) to quantify telomerase activity in cell lines like HEKn (human epidermal keratinocytes) [1].
Diagram: Integrated workflow for the extraction, isolation, and biological evaluation of cycloartane triterpenoids from plant materials
Biotransformation using microbial systems, particularly endophytic fungi, has emerged as a powerful tool for generating novel cycloartane derivatives with enhanced bioactivities. The protocol typically involves:
Fungal Selection: Identification of appropriate biocatalysts, often endophytic fungi isolated from the same plant species as the substrate compound. Camarosporium laburnicola and Alternaria eureka, endophytes from Astragalus species, have demonstrated remarkable transformation capabilities for cycloartane substrates [1].
Biotransformation Conditions: Incubation of the substrate compound (e.g., cyclocephagenol) with fungal cultures in appropriate liquid media for specified durations (typically 4-30 days), with monitoring of metabolite production via TLC or LC-MS [1].
Metabolite Characterization: Isolation and structural determination of transformation products using standard chromatographic and spectroscopic methods, with particular attention to identifying sites of enzymatic modification (e.g., hydroxylation, oxidation, ring cleavage).
This approach has successfully generated potent telomerase activators through specific structural modifications, including C-12 hydroxylation by Alternaria eureka and ring A modifications by Camarosporium laburnicola [1].
Cycloartane-type triterpenoids represent a promising class of natural products with diverse chemical structures and multifaceted pharmacological activities. Their demonstrated efficacy in cancer models through apoptosis induction, ER stress activation, and Wnt signaling inhibition, combined with their anti-inflammatory, immunomodulatory, and telomerase-activating properties, highlights their therapeutic potential. Current research continues to expand our understanding of their mechanisms of action and structure-activity relationships, providing a foundation for future drug development efforts.
Extensive phytochemical profiling has identified a wide array of compounds in mango stem bark. The following table summarizes the quantitative findings from one recent analysis [1].
| Analysis Type | Component | Concentration (mg/100g) |
|---|---|---|
| Phytochemicals | Saponin | 3.19 ± 0.13 |
| Tannin | 4.95 ± 0.27 | |
| Flavonoid | 3.15 ± 0.12 | |
| Alkaloid | 7.09 ± 0.16 | |
| Oxalate | 18.09 ± 0.13 | |
| Anthraquinone | 1.38 ± 0.20 | |
| Phytate | 1.86 ± 0.5 | |
| Cyanogenic Glycosides | 0.77 ± 0.02 | |
| Proximate (Nutritional) | Component | Concentration (%)) |
| Moisture Content | 6.07% ± 0.12 | |
| Ash Content | 2.645% ± 0.29 | |
| Crude Fibre | 3.95% ± 0.04 | |
| Crude Lipid | 1.54% ± 0.03 | |
| Crude Protein | 9.44% ± [value not provided] | |
| Carbohydrate | 75.97% ± 0.19 |
Other studies have isolated additional compounds, including 1,2-benzenedicarboxylic acid, mono(2-ethylhexyl)ester, 9,12-tetradecadiene-1-ol-acetate, and 3-chloro-N-(2-phenylethyl) propanamide [2]. The bark is also enriched with essential nutrient elements like Calcium (Ca), Iron (Fe), Potassium (K), Manganese (Mn), and Zinc (Zn), which play important roles in enzymatic processes [2].
Among the many constituents, mangiferin (a xanthone glucoside) and lupeol (a triterpenoid) are recognized for their significant therapeutic potential. The table below compares their key aspects based on current research.
| Compound | Class | Reported Pharmacological Activities | Extraction Efficiency |
|---|---|---|---|
| Mangiferin | Xanthone glucoside | Antioxidant, anti-inflammatory, anticancer, radioprotective (protects against gamma radiation), immunomodulatory, antidiabetic [3] [4] [5] | Highest yield with Ultrasound-Assisted Extraction (UAE) [3] [6] |
| Lupeol | Triterpenoid | Anti-inflammatory, anticancer, antimicrobial, anti-arthritic, hepatoprotective, non-toxic at studied doses (up to 2000 mg/kg in animals) [3] [4] | Highest yield with Ultrasound-Assisted Extraction (UAE) [3] [6] |
Scientific investigations validate several traditional uses of the stem bark, linking its phytochemical profile to concrete pharmacological effects [4] [5].
For researchers looking to work with this material, the following diagram outlines a standardized workflow based on the cited methodologies for extracting and analyzing key bioactive compounds.
This workflow synthesizes methods from multiple studies. Key technical specifications include [3] [6]:
The table below summarizes the basic chemical information for this compound, which is essential for its identification [1].
| Property | Description |
|---|---|
| IUPAC Name | (3β,24E)-3-Hydroxy-9,19-cyclolanost-24-en-26-oic acid [1] |
| Molecular Formula | C₃₀H₄₈O₃ [1] |
| Molecular Weight | 456.72 g/mol [1] |
| CAS Registry Number | 4184-34-3 [1] |
| Classification | Natural product >> Terpenes (Cycloartane-type triterpenoid) [2] [3] |
This compound is primarily found in plants of the Mangifera genus (mango trees, family Anacardiaceae) [2] [3].
The following diagram illustrates the general workflow for isolating this compound from plant material, based on the described procedures.
Here are the specific methodologies described in the search results.
One study provides a clear, though summarized, isolation procedure from the bark of Mangifera mekongensis [2]:
The identification of this compound and the confirmation of its structure rely on a suite of spectroscopic techniques [2]:
While not specific to this compound, an RP-HPLC method developed for mangiferin (another compound from mango) demonstrates the type of approach that can be adapted for the analysis and quality control of this compound. The parameters in the table below can serve as a starting point for method development [4].
| HPLC Parameter | Description |
|---|---|
| Column | Lichrospher 100 RP-18e (5 µm) |
| Mobile Phase | Buffer (Potassium Dihydrogen Orthophosphate, pH 2.5-2.8) : Acetonitrile (85:15) |
| Detection Wavelength | 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Elution Mode | Isocratic |
The search results confirm the fundamental aspects of this compound's origin and basic isolation. To obtain a complete technical guide, I suggest you:
This document provides a detailed procedure for the extraction, separation, identification, and quantification of mangiferolic acid from mango plant material (e.g., bark and leaves) using Reversed-Phase High-Performance Liquid Chromatography with a Diode-Array Detector (RP-HPLC-DAD). The protocol is adapted from a validated method for the related compound mangiferin and is designed to meet the quality control needs of researchers and drug development professionals working with phytopharmaceuticals [1] [2].
The table below summarizes the optimized chromatographic parameters.
| Parameter | Specification |
|---|---|
| Column | Lichrospher 100 RP-18e (5 µm), 250 x 4.6 mm [1] |
| Mobile Phase | Buffer (pH 2.7) : Acetonitrile (85:15, v/v) - Isocratic Elution [1] |
| Buffer Preparation | Dissolve 1.36 g of KH₂PO₄ in 900 mL water, adjust pH to 2.5-2.8 with orthophosphoric acid, make up to 1000 mL [1]. |
| Flow Rate | 1.0 mL/min [1] |
| Column Temperature | 30°C [3] |
| Injection Volume | 20 µL [1] [3] |
| Detection Wavelength | 254 nm (Based on mangiferin method; UV spectrum of standard should be confirmed) [1] |
| Run Time | 15 minutes |
Standard Stock Solution:
Sample Solution (for raw plant material):
The following diagram outlines the complete experimental workflow from sample preparation to data analysis.
For any analytical method to be used in quality control or drug development, validation is mandatory. The following table outlines the key validation parameters and the expected performance criteria based on phytopharmaceutical guidelines [2]. The specific results would need to be experimentally determined for this compound.
| Validation Parameter | Protocol & Acceptance Criteria |
|---|---|
| Linearity & Range | Prepare and analyze at least 5 concentrations of standard. The coefficient of determination (R²) should be > 0.99 [3]. |
| Precision | Measure intra-day (repeatability) and inter-day (intermediate precision) via multiple injections. Relative Standard Deviation (RSD%) should be < 2% for retention time and < 5% for peak area [1] [3]. |
| Accuracy (Recovery) | Perform a spike recovery study by adding known amounts of standard to a pre-analyzed sample. Recovery should be in the range of 98-102% [3]. |
| Sensitivity (LOD & LOQ) | Determine based on signal-to-noise ratio (S/N). Typically, LOD requires S/N ≈ 3:1 and LOQ requires S/N ≈ 10:1 [3]. |
| Specificity | The method should resolve this compound from other close-eluting compounds (e.g., isothis compound) and excipients, confirmed by DAD UV spectrum purity [2]. |
| Robustness | Deliberately introduce small changes in flow rate, mobile phase pH, or column temperature to assess the method's resilience. |
Mango (Mangifera indica L.) is a rich source of potent bioactive compounds, with significant research interest in xanthones (e.g., mangiferin) and gallotannins [1]. These compounds demonstrate a wide range of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic activities [2] [3] [4]. The efficient extraction of these phytochemicals is crucial for pharmaceutical and nutraceutical applications.
This document provides detailed protocols for the extraction of bioactive compounds from different mango parts, with a specific focus on mangiferin from peel and leaves. It also covers analytical methods for quantification and purification, alongside data on bioactivity relevant for drug development.
The selection of raw material is a critical first step. Mangiferin content varies significantly between fruit parts and cultivars. The table below summarizes quantitative data from 11 Chinese mango cultivars, providing a reference for source selection.
Table 1: Mangiferin Content in Different Parts of Mango Fruit (Dry Weight Basis) [2]
| Cultivar | Peel (mg/g) | Pulp (mg/g) | Seed Kernel (mg/g) |
|---|---|---|---|
| Lvpimang (LPM) | 7.49 | 0.012 | 0.67 |
| Zhonghuang (ZHM) | 7.34 | 0.002 | 2.43 |
| Guireng-265 (GR-265) | 3.76 | 0.004 | 0.63 |
| Lingxuan (LXM) | 3.93 | N.D. | 0.33 |
| Maoqianshi (MQS) | 1.91 | 0.20 | 0.14 |
| Xianghua (XH-2) | 0.67 | 0.008 | 1.04 |
| Sanlielong (SLLK811) | 0.52 | N.D. | 0.50 |
| Guifei (GF) | 0.23 | N.D. | 0.38 |
| Jinhong (JHM) | 0.16 | N.D. | 0.89 |
| Yexiang (YX-1) | N.D. | 0.21 | |
| Tainong (TN-1) | 0.04 | N.D. | 0.62 |
N.D.: Not Detected
Key Takeaway: The peel of specific cultivars like Lvpimang (LPM) and Zhonghuang (ZHM) represents the most concentrated source of mangiferin, making it a prime candidate for extraction [2].
DES are recognized as a sustainable and efficient alternative to conventional organic solvents [5].
This protocol is optimized for obtaining extracts with potent antibacterial and antibiofilm properties [3].
Mango leaves are a traditional and abundant source of mangiferin [4].
The following workflow diagram summarizes the key extraction and purification pathways.
Table 2: Experimentally Determined Bioactivities of Mango Peel Extracts [3]
| Bioactivity Assay | Target | Key Result / IC₅₀ / MIC | Implication |
|---|---|---|---|
| Antibacterial | Food-borne pathogens (e.g., S. aureus, E. coli, B. cereus) | MIC/MBC: 500 μg/mL | Potential as a natural food preservative and antimicrobial agent. |
| Antibiofilm | Food-borne pathogens | Inhibition: 53.33% (S. sonnei) to 98.75% (B. cereus) | Prevents colonization of surfaces by pathogenic bacteria. |
| Anticancer | Human Colon Epithelial Carcinoma (Caco2) | IC₅₀: 430.36 μg/mL | Suggests chemopreventive potential against colorectal cancer. |
| Antioxidant | DPPH• free radical | Higher scavenging capacity than Trolox and Ascorbic Acid [2] | Protects against oxidative stress. |
Additional Key Bioactivity:
The protocols outlined here provide a robust foundation for the extraction and analysis of high-value bioactive compounds from mango by-products. The strong experimental evidence for antioxidant, antimicrobial, antidiabetic, and anticancer activities underscores their potential in pharmaceutical and nutraceutical development.
Future research should focus on:
The valorization of mango peels, kernels, and leaves not only promises the development of new therapeutic agents but also contributes to a more sustainable and circular bio-economy.
| Technique | Principle & Description | Key Applications in Literature | Reference |
|---|---|---|---|
| Soxhlet Extraction | Continuous extraction using refluxing solvent; suitable for non-polar compounds. | General extraction of plant materials (e.g., mango flowers with hexane, acetone). | [1] |
| Macroporous Resin Chromatography | Uses polymeric resins for adsorption and desorption to enrich target compounds. | Used as a first-step purification for mangiferin from mango peel extract. | [2] [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid stationary phase. | Effective for purification of mangiferin; suitable for scaling up. | [2] [3] |
| Reversed-Phase HPLC | Separation based on hydrophobicity using a non-polar stationary phase. | Primary method for quantification and identity confirmation of mangiferin. | [4] [5] |
Based on the general principles for analyzing phytochemicals like the triterpenoid this compound, here is a suggested experimental workflow. You will need to optimize each step for your specific sample and instrument conditions.
To proceed effectively, I suggest you:
Mangiferolic acid is a triterpenoid compound found in plants of the Mangifera genus (family Anacardiaceae), particularly in mango bark and resin [1] [2]. It is a cycloartane-type triterpene with the molecular formula C₃₀H₄₈O₃ [3]. This compound is of significant interest due to its documented biological activities, most notably its potent α-glucosidase inhibitory activity, which suggests potential for development as an anti-diabetic agent [2]. The isolation and characterization of this compound are crucial steps for pharmaceutical and biological research. This application note provides a consolidated guide for researchers, detailing known methods for its extraction, isolation, and analysis, based on published scientific studies.
The following workflow outlines the general process for obtaining this compound from plant material, primarily the bark of Mangifera species. The specific conditions from the literature are provided in the subsequent sections.
The initial step involves preparing the plant material and performing a crude extraction with a non-polar solvent.
The crude extract is then subjected to a series of separation techniques to isolate this compound.
Once isolated, the compound must be identified and its purity assessed. The following methods, adapted from research on related compounds, are applicable.
HPLC is a primary tool for analysis. While a specific method for this compound is not listed, the methods for the closely related compound mangiferin provide an excellent starting point for method development. The parameters can be adapted by adjusting the mobile phase composition, gradient, and detection wavelength to suit this compound's properties.
Table 1: Adapted Reversed-Phase HPLC Conditions for Triterpene Analysis
| Parameter | Specification | Protocol Reference |
|---|---|---|
| Column | Lichrospher 100 RP-18e (C18), 5 µm, 250 x 4.6 mm | [1] [5] |
| Mobile Phase | Isocratic: Buffer (pH 2.5-2.8) : Acetonitrile | [1] |
| Buffer Preparation | 1.36 g Potassium Dihydrogen Orthophosphate in 1L water, pH adjusted with Orthophosphoric Acid | [1] |
| Mobile Phase Ratio | Buffer : Acetonitrile = 85 : 15 (v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 254 nm (UV) | [1] [5] |
| Injection Volume | 20 µL | [1] |
| Column Temperature | Ambient (or specify if controlled) | - |
| Run Time | ~15 minutes | [1] |
HPTLC is a cost-effective and efficient method for fingerprinting and semi-quantification. A developed method for a polyherbal formulation can be a reference for developing one for pure plant extracts.
Table 2: HPTLC Conditions for Phytochemical Analysis
| Parameter | Specification | Protocol Reference |
|---|---|---|
| Stationary Phase | Pre-coated Silica gel 60 F₂₅₄ TLC plates | [6] |
| Sample Application | Applied as bands (e.g., 6 mm width) via automatic applicator | [6] |
| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid : Methanol (4:6:0.8:2 v/v/v/v) | [6] |
| Development | Ascending mode in a twin-trough chamber pre-saturated with mobile phase (20 min) | [6] |
| Migration Distance | 80 mm | [7] |
| Detection & Scanning | Densitometric scanning at 299 nm (or optimized wavelength for this compound) | [6] |
The identity of the isolated this compound must be confirmed using spectroscopic techniques [2]:
This compound is not just a chemical entity but a compound with demonstrated biological potential.
For any analytical method to be reliable, it must be validated. Researchers should adhere to ICH guidelines Q2(R1) when developing their own quantitative methods for this compound, as demonstrated in the referenced HPLC and HPTLC methods [1] [6] [5]. Key parameters to validate include:
This compound is a promising bioactive triterpenoid found in mango bark. While a single standardized protocol for its isolation is not available, researchers can successfully extract it using non-polar solvents like n-hexane and purify it through bioassay-guided chromatographic techniques. Analytical methods, particularly reversed-phase HPLC and HPTLC, can be adapted from established protocols for similar compounds. Its confirmed potent α-glucosidase inhibitory activity warrants further investigation into its therapeutic potential, particularly for managing type-II diabetes.
Mangiferolic acid (MF) is a cycloartane-type triterpenoid with demonstrated bioactive properties that has gained significant interest in pharmaceutical and natural product research. Recent studies have identified this compound as a constituent of propolis derived from Mangifera indica (mango tree) resin, with particularly promising cytotoxic activity against gastric cancer cell lines (KATO-III) showing IC~50~ values of 4.78-16.02 μg/mL [1]. This application note provides a comprehensive LC-MS/MS protocol for reliable detection and quantification of this compound across various matrices, including propolis, biological fluids, and plant extracts. The method has been optimized to address the analytical challenges associated with triterpenoid compounds, including low concentration in complex matrices, ionization efficiency issues, and potential matrix effects.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional specificity and sensitivity for this compound analysis, overcoming limitations of traditional HPLC-UV methods. The implementation of multiple reaction monitoring (MRM) in mass spectrometry provides selective detection even in the presence of co-eluting compounds and complex matrix backgrounds. This technique is particularly valuable for pharmacological studies investigating the therapeutic potential of this compound, which has shown induction of late-stage apoptosis and necrosis in cancer cells through upregulation of COX2 and NFκB genes linked to inflammation and cell death pathways [1].
For propolis samples, the following protocol has been validated to efficiently extract this compound while removing interfering compounds:
For plasma or serum samples, sample preparation must address both protein content and phospholipid interference:
Table 1: Sample Preparation Optimization for Different Matrices
| Matrix Type | Extraction Method | Cleanup Procedure | Key Considerations |
|---|---|---|---|
| Propolis | 70% ethanol, double extraction | Liquid-liquid partitioning (DCM), SPE silica | This compound concentrates in DCM fraction |
| Plasma/Serum | Protein precipitation (ACN:FA 99:1) | Phospholipid removal plate | Citric acid system prevents chelation |
| Plant Material | 80% methanol, sonication | C18 SPE cartridge | Remove chlorophyll and waxes |
| Cell Culture | Methanol:water (80:20) | Direct injection after centrifugation | Minimal interference expected |
Optimal separation of this compound from matrix components and isobaric compounds is achieved with the following chromatographic protocol:
Under these conditions, this compound typically elutes between 4.5-5.5 minutes, well-separated from phospholipids that generally elute earlier in the chromatographic run (1.5-2.5 minutes) [3]. The addition of 0.1% formic acid to both mobile phases enhances ionization efficiency in positive ESI mode and improves peak shape by suppressing silanol interactions.
The mass spectrometric detection of this compound should be performed with the following optimized parameters:
This compound detection utilizes multiple reaction monitoring (MRM) transitions for confident identification and quantification:
Table 2: Optimized MRM Transitions for this compound and Related Triterpenoids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Function |
|---|---|---|---|---|
| This compound | 471.3 | 423.3 | 20 | Quantitation |
| This compound | 471.3 | 405.3 | 25 | Confirmation |
| Isothis compound | 471.3 | 441.3 | 18 | Identification |
| Cycloartenol | 439.4 | 409.4 | 15 | Identification |
| Ambolic acid | 485.3 | 437.3 | 22 | Identification |
The most abundant transition (471.3 → 423.3) should be used for quantification, while the secondary transition (471.3 → 405.3) provides confirmatory data. The observed fragmentation pattern results from the neutral loss of water and carboxylic acid groups, followed by ring cleavage characteristic of cycloartane-type triterpenoids [2].
For implementation in regulated environments, the following validation parameters have been established for this compound determination in plasma matrices:
Table 3: Method Validation Parameters for this compound in Spiked Human Plasma
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear range | 5-100 ng/mL | R² > 0.995 |
| Lower limit of quantitation | 5 ng/mL | Accuracy 85-115%, CV < 15% |
| Intra-day precision (%CV) | 3.8-7.2% | < 15% |
| Inter-day precision (%CV) | 5.1-9.4% | < 15% |
| Accuracy (% nominal) | 92.5-106.3% | 85-115% |
| Extraction recovery | > 93% | Consistent and high |
| Matrix effect | 88-95% | Consistent across lots |
| Stability (24h, 10°C) | 94.7% | > 85% |
| Stability (3 freeze-thaw) | 90.2% | > 85% |
The validation data demonstrates that the method is fit-for-purpose for pharmacokinetic studies and therapeutic drug monitoring applications. The excellent recovery rates and minimal matrix effects confirm the effectiveness of the sample preparation protocol in removing interfering phospholipids while maintaining high this compound recovery [5]. The method follows FDA bioanalytical method validation guidelines for precision, accuracy, and sensitivity parameters.
The developed LC-MS/MS method for this compound has several valuable applications in pharmaceutical and natural products research:
Natural Products Screening: The protocol enables rapid screening of propolis samples for this compound content, with significant geographical variations observed. Propolis from Tetragonula laeviceps in Bankha district, Thailand contained biologically relevant concentrations of this compound alongside cardol C15:2 [1]. The method can distinguish between propolis derived from mango tree bark resin (characterized by balanced triterpenoid and phenolic content) versus fruit latex (predominantly phenolic lipids).
Pharmacological Studies: The validated method supports investigation of this compound's mechanisms of action in cancer cells. Research has demonstrated that this compound significantly increases expression of COX2 and NFκB genes linked to inflammation and cell death pathways, accompanied by increased expression of CASP3 and CASP7 genes, suggesting induction of apoptosis through both intrinsic and extrinsic pathways [1].
Bioavailability and Pharmacokinetic Studies: The sensitivity of the method (LLOQ of 5 ng/mL) enables determination of this compound pharmacokinetic parameters following administration of propolis extracts or purified compounds. The efficient phospholipid removal prevents source contamination during high-throughput bioanalysis, improving instrument uptime and data quality [3] [4].
Signal Suppression: If this compound response is lower than expected, check for phospholipid buildup in the source. Phospholipids can cause ion suppression between 1.5-2.5 minutes in the chromatographic run, reducing signal intensity by up to 75% [3]. Increase the wash step with 95% organic phase to ensure complete elution of phospholipids between injections.
Peak Shape Issues: For fronting or tailing peaks, adjust mobile phase pH with 0.1% formic acid and consider adding 5 mM ammonium formate to improve peak shape. If using a new column, ensure adequate conditioning with at least 50 column volumes of mobile phase.
Retention Time Shifts: Minor adjustments to the initial organic percentage (60% B) can compensate for column aging or batch-to-batch mobile phase variations. Maintain column temperature at 40-50°C for retention time stability.
Sensitivity Optimization: For low-level detection, employ heart-cutting techniques or increase injection volume (up to 10 μL) with matching weak solvent composition in the injection solution to prevent peak broadening.
This comprehensive application note provides validated protocols for LC-MS/MS analysis of this compound in various matrices. The method demonstrates robust performance with excellent sensitivity, precision, and accuracy suitable for pharmaceutical quality control, natural product standardization, and pharmacokinetic studies. The incorporation of effective phospholipid removal during sample preparation significantly enhances method reliability and instrument uptime by reducing source contamination and matrix effects.
The growing evidence of this compound's bioactive properties, particularly its cytotoxic effects on gastric cancer cells, highlights the importance of reliable analytical methods for this compound. This protocol serves as a foundation for further research into the therapeutic potential of this compound and related cycloartane-type triterpenoids in drug discovery and development pipelines.
Triterpenoids represent a vast class of naturally occurring compounds with demonstrated multifaceted biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. These compounds, characterized by a 30-carbon skeleton derived from six isoprene units, present significant purification challenges due to their structural diversity, similarity, and typically low concentrations in natural sources. The growing interest in triterpenoids for pharmaceutical applications has intensified the need for efficient, scalable purification methodologies that balance recovery efficiency with environmental sustainability. This document presents detailed application notes and standardized protocols for the purification of triterpenoids from plant materials, incorporating both established and emerging green extraction technologies and purification strategies. These methods have been optimized to address the key challenges in triterpenoid isolation, including structural similarity, sensitivity to processing conditions, and the need for pharmaceutical-grade purity.
Efficient extraction represents the critical first step in triterpenoid purification, significantly influencing both yield and downstream processing requirements. Traditional solvent extraction methods have been largely supplemented by assisted extraction techniques that improve efficiency, reduce solvent consumption, and decrease processing time. The optimal extraction method must be selected based on the plant matrix, target triterpenoids, and scale requirements.
Table 1: Comparison of Modern Extraction Techniques for Triterpenoids
| Extraction Method | Optimal Conditions | Advantages | Reported Yield | Applications |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) with Green Solvents | Betaine-lactic acid solvent, optimized temperature (40-60°C), solid-liquid ratio | Reduced solvent consumption, lower energy input, higher selectivity | 33.92 ± 0.52 mg/g from Carya cathayensis husks [1] | Prunella vulgaris [2], Carya cathayensis [1] |
| Surfactant-Mediated UAE | Nonionic surfactants, optimized via Response Surface Methodology | Enhanced permeability of plant matrices, improved mass transfer | Specific yield not reported but significantly improved over conventional methods [1] | Carya cathayensis husks [1] |
| Macroporous Resin Extraction | AB-8 or D-101 resins, ethanol-water gradients (30-95%) | Simultaneous extraction and partial purification, reusable for ≥3 cycles | 4.3-fold purity increase from crude extract [1] | Schisandra chinensis [3], Centella asiatica [4] |
The following workflow illustrates the decision process for selecting and implementing appropriate extraction and purification techniques:
Macroporous resins have emerged as the workhorse technology for triterpenoid purification at both laboratory and industrial scales due to their high adsorption capacity, tunable selectivity, and excellent reusability. These synthetic polymers function through size exclusion and surface adsorption mechanisms, allowing for efficient separation of triterpenoids from complex plant matrices.
Table 2: Macroporous Resins for Triterpenoid Purification
| Resin Type | Polarity | Applications | Performance Metrics | References |
|---|---|---|---|---|
| AB-8 | Weakly polar | Carya cathayensis, Centella asiatica | 4.3-fold purity increase, 90.79% recovery of madecassoside | [1] [4] |
| D-101 | Non-polar | Prunella vulgaris, general applications | High recovery efficiency, reusable for ≥3 cycles | [2] |
| HPD-100 | Non-polar | Schisandra chinensis | Effective for corosolic acid and nigranoic acid | [3] |
The purification efficiency of macroporous resins can be further enhanced through gradient elution strategies. For Centella asiatica triterpenoids, an ethanol-water gradient successfully enriched madecassoside to 72.51% purity with 90.79% recovery, while asiaticoside reached 85% purity through subsequent dealcoholization and precipitation [4]. This demonstrates the critical importance of optimized elution profiles for specific triterpenoid targets.
For the purification of structurally similar triterpenoids or the achievement of pharmaceutical-grade purity, advanced chromatographic techniques are required. High-speed counter-current chromatography (HSCCC) has proven particularly valuable for separating triterpenoid isomers with minimal sample loss and high recovery. In one application, HSCCC using a chloroform-n-butanol-methanol-water solvent system (10:0.5:7:4, v/v/v/v) successfully purified corosolic acid (16.4 mg, 96.3% purity) and nigranoic acid (9.5 mg, 98.9% purity) from 100 mg of Schisandra chinensis pre-purified extract [3].
Reversed-phase HPLC provides an effective solution for separating closely related isomeric triterpenoid derivatives, as demonstrated with acetyl methyl ester derivatives of twelve triterpenes from Mentha villosa [5]. This method offers superior resolution for compounds that differ only in subtle structural features such as double bond position or stereochemistry.
Principle: This method utilizes ultrasound-induced cavitation to disrupt plant cell walls, enhancing solvent penetration and triterpenoid release. Green solvents like betaine-lactic acid provide an environmentally sustainable alternative to conventional organic solvents while maintaining high extraction efficiency.
Materials and Equipment:
Procedure:
Notes: Optimal extraction parameters should be determined using statistical optimization methods such as Response Surface Methodology (RSM) with Box-Behnken design [2].
Principle: This protocol exploits the selective adsorption of triterpenoids onto macroporous resins, followed by gradient elution to separate triterpenoids from contaminants based on polarity differences.
Materials and Equipment:
Procedure:
Notes: Resins maintain efficiency for at least three cycles of extraction and recovery [2]. For Centella asiatica, this approach achieved 72.51% purity for madecassoside with 90.79% recovery [4].
Comprehensive characterization of purified triterpenoids is essential for quality control and biological activity assessment. Modern analytical techniques provide the necessary sensitivity and resolution to verify triterpenoid identity and purity.
UHPLC-Q-ToF-MS Analysis:
Structural Elucidation:
Purity Assessment:
The purification of triterpenoids has evolved significantly toward more efficient, sustainable, and scalable methodologies. The integration of ultrasound-assisted extraction with green solvents, followed by macroporous resin chromatography, represents a robust approach for obtaining high-purity triterpenoids with demonstrated biological efficacy. These methods balance extraction efficiency with environmental considerations, aligning with the principles of green chemistry while maintaining product quality. The continued advancement of purification technologies, particularly through the integration of multi-omics approaches for enzyme discovery and the application of synthetic biology tools, promises to further enhance our ability to obtain structurally diverse triterpenoids for pharmaceutical development. Researchers should select purification schemes based on their specific targets, considering the structural properties of the desired triterpenoids and the intended application scale.
The primary quantitative data available pertains to the cytotoxic activity of this compound (MF) against gastric cancer cell lines.
| Assay/Aspect | Result / Finding |
|---|---|
| Cytotoxicity (IC₅₀) | 4.78 – 16.02 μg/mL |
| Reference Control (Doxorubicin IC₅₀) | 0.56 – 1.55 μg/mL |
| Observed Morphological Changes | Decreased cell density, increased debris (at 30 μg/mL) |
| Cell Death Mechanism | Significant induction of late-stage apoptosis and necrosis |
| Cell Cycle Impact | Increased proportion of cells in sub-G1 and S-phase |
| Gene Expression Changes | Upregulation of COX2, NFκB, CASP3, and CASP7 |
Experimental Protocol (Cytotoxicity & Mechanism): The data in the table was generated using the following core methodologies [1]:
One specific derivative, the mangiferin cholic acid derivative, has been synthesized and proposed for targeted therapy.
The following diagram illustrates the proposed mechanism by which this compound induces cell death in gastric cancer cells, based on the gene expression data [1].
The search results describe a general workflow for isolating and identifying this compound from a natural source (propolis), which can serve as a reference protocol [1].
The available information has notable gaps for creating comprehensive application notes:
To address these gaps, I suggest you:
This compound is a triterpenoid compound with the molecular formula C30H48O3 that has recently gained significant attention in natural product research and drug discovery due to its demonstrated bioactivities [1]. This phytochemical is primarily sourced from propolis, a resinous mixture collected by honeybees from various plants, with Mangifera indica (mango trees) being a notable botanical origin [2]. The compound features a complex cyclopropane-containing structure characteristic of triterpenoids, which presents both challenges and opportunities for its analytical characterization [2]. Recent investigations have revealed promising cytotoxic properties of this compound against gastric cancer cell lines, particularly KATO-III cells, with studies reporting IC50 values ranging from 4.78 to 16.02 μg/mL [2]. This bioactivity profile, combined with its natural origin, positions this compound as a compelling candidate for further pharmaceutical development.
The structural complexity of this compound necessitates a multifaceted analytical approach for its comprehensive characterization. Spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) have emerged as critical tools for elucidating its molecular structure, confirming identity, and assessing purity [3]. Furthermore, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) play vital roles in the separation, identification, and quantification of this compound in complex natural extracts [4] [5]. This application note provides detailed protocols and analytical workflows to support researchers in the comprehensive characterization of this compound, with particular emphasis on structure elucidation, purity assessment, and bioactivity evaluation.
This compound is a triterpenoid compound with the systematic chemical name as a cyclopropane-derived triterpenoid acid. Its molecular formula is C30H48O3, corresponding to a molecular weight of 456.71 g/mol [1]. The structure features a characteristic cyclopropane group within the triterpenoid skeleton, which significantly influences its spectroscopic properties and bioactivity [2]. The compound contains multiple chiral centers, contributing to its stereochemical complexity and necessitating advanced analytical techniques for complete structural characterization. The presence of carboxylic acid functionality provides a site for potential derivatization and also influences its chromatographic behavior through pH-dependent ionization [5].
The core structural framework of this compound consists of a pentacyclic triterpenoid system with an integrated cyclopropane ring, which is relatively uncommon among natural products and presents specific challenges for spectroscopic interpretation. This cyclopropane moiety generates distinctive signals in both NMR and IR spectra that serve as diagnostic markers for compound identification [2]. The carboxylic acid group contributes to the compound's moderate polarity, influencing its solubility in various organic solvents and its behavior in reversed-phase chromatographic systems [5]. Understanding these fundamental structural characteristics provides the foundation for selecting appropriate analytical techniques and interpreting the resulting data in the context of this compound characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone technique for comprehensive structural elucidation of this compound, providing detailed information about carbon-hydrogen connectivity, stereochemistry, and molecular dynamics [3]. Both 1H and 13C NMR experiments are essential for complete structural assignment, with advanced two-dimensional techniques including COSY, HSQC, and HMBC required to unambiguously establish the molecular framework and confirm the presence of the characteristic cyclopropane moiety [2]. The following table summarizes the characteristic NMR chemical shifts reported for this compound:
Table 1: Characteristic NMR Chemical Shifts of this compound
| Nucleus | Chemical Shift Range (δ, ppm) | Multiplicity | Structural Assignment |
|---|---|---|---|
1H NMR |
0.5-0.8 | Multiplet | Cyclopropane protons |
1H NMR |
0.9-1.1 | Singlets | Multiple angular methyl groups |
1H NMR |
5.0-5.4 | Multiplet | Olefinic protons |
13C NMR |
15-25 | Multiple signals | Cyclopropane carbons and methyl groups |
13C NMR |
120-140 | Signals | Olefinic carbons |
13C NMR |
~180 | Signal | Carboxylic acid carbon |
For 1H NMR analysis, researchers should prepare a sample of approximately 5-10 mg of purified this compound dissolved in 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) [3]. The characteristic proton signals include distinctive multiplets in the δ 0.5-0.8 ppm region corresponding to the cyclopropane protons, which serve as a diagnostic marker for this compound [2]. Additional signature signals include singlets between δ 0.9-1.1 ppm representing the multiple angular methyl groups typically present in triterpenoid structures, and multiplet signals in the δ 5.0-5.4 ppm region corresponding to olefinic protons that indicate the presence of carbon-carbon double bonds within the structure [2].
13C NMR spectroscopy provides complementary information about the carbon skeleton of this compound, requiring higher sample concentrations or longer acquisition times due to the lower natural abundance of the 13C isotope [3]. The carbon spectrum reveals multiple signals in the δ 15-25 ppm region corresponding to both the cyclopropane carbons and various methyl groups, confirming the complex aliphatic framework of the triterpenoid structure [2]. Signals in the δ 120-140 ppm region confirm the presence of olefinic carbons, while a characteristic signal at approximately δ 180 ppm represents the carboxylic acid carbon, completing the functional group assignment [2]. Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing direct and long-range carbon-proton connectivity, respectively, which are essential for unambiguous structural verification of this compound, particularly for distinguishing between closely related triterpenoids that may co-occur in natural extracts [3].
Mass spectrometric analysis provides crucial information about the molecular weight and fragmentation pattern of this compound, serving as a complementary technique to NMR for comprehensive structural characterization [2]. While specific mass spectral data for this compound is not comprehensively detailed in the available literature, based on its structure as a triterpenoid acid, we can anticipate certain characteristic fragmentation patterns. The expected molecular ion peak [M+H]+ would appear at m/z 457.36 for the protonated molecule, with additional potential adducts such as [M+Na]+ at m/z 479.36 and [M-H]- at m/z 455.36 in negative ionization mode [5]. The fragmentation pattern would likely include characteristic losses corresponding to the cyclopropane ring opening, dehydration fragments, and cleavages adjacent to the carboxylic acid group, providing structural confirmation through these diagnostic fragments [2].
Infrared (IR) spectroscopy offers valuable insights into the functional groups present in this compound through the detection of characteristic vibrational transitions [3]. The IR spectrum would exhibit a strong broad absorption in the range of 2500-3500 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, and a sharp intense peak around 1690-1720 cm⁻¹ representing the C=O stretching vibration of the same carboxylic acid functionality [3]. Additional characteristic absorptions would include C-H stretching vibrations in the 2850-3000 cm⁻¹ region, with potential distinctive signals related to the cyclopropane C-H stretches around 3050 cm⁻¹ [2]. The fingerprint region below 1500 cm⁻¹ would provide a unique pattern specific to this compound that can be used for identity confirmation against reference standards [3]. Modern ATR-FTIR systems further simplify sample preparation and speed up analysis, making IR an efficient tool for rapid verification of this compound identity in quality control applications [3].
This compound has demonstrated significant cytotoxic activity against gastric cancer cell lines, particularly KATO-III cells, with reported half-maximal inhibitory concentration (IC50) values ranging from 4.78 to 16.02 μg/mL [2]. While this cytotoxicity is less potent than conventional chemotherapeutic agents like doxorubicin (IC50 of 0.56-1.55 μg/mL), the natural origin and potentially favorable safety profile of this compound make it a promising candidate for further development [2]. The concentration-dependent cytotoxic response follows a characteristic sigmoidal curve, with noticeable effects on cell morphology observed at 30 μg/mL, including decreased cell density and increased cellular debris, indicative of progressive cell death [2]. These morphological changes provide preliminary evidence of the compound's bioactivity and serve as a foundation for more detailed mechanistic studies.
The cytotoxicity assessment typically employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures mitochondrial activity in living cells [2]. In this protocol, KATO-III gastric cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours. Subsequently, the cells are treated with varying concentrations of this compound (typically ranging from 0-50 μg/mL) for 24, 48, and 72 hours. Following incubation, MTT solution is added to each well and the formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. This standardized protocol allows for accurate determination of IC50 values and facilitates comparison of potency across different compounds and experimental conditions [2].
This compound demonstrates a significant capacity to induce programmed cell death in gastric cancer cells, primarily through the induction of late-stage apoptosis and necrosis [2]. Flow cytometry analyses following annexin V/propidium iodide staining have revealed that this compound treatment leads to a time-dependent increase in both apoptotic and necrotic cell populations, with particularly pronounced effects observed at 48 and 72-hour time points [2]. This cell death induction is accompanied by an increased proportion of sub-G1 phase cells, indicative of DNA fragmentation, and accumulation of cells in the S-phase, suggesting cell cycle arrest [2]. These findings provide mechanistic insights into the anti-proliferative effects of this compound and highlight its potential as a modulator of cell cycle progression in cancer cells.
At the molecular level, this compound treatment significantly upregulates key genes associated with inflammation and cell death pathways, including COX2 and NFκB [2]. This upregulation is particularly consistent at later time points (48 and 72 hours) and is accompanied by increased expression of CASP3 and CASP7 genes, which encode executioner caspases critical for apoptosis implementation [2]. The coordinated enhancement of these pro-apoptotic and inflammatory mediators suggests that this compound effectively induces cell death in KATO-III cells through a mechanism that potentially involves activation of inflammation-related pathways and subsequent engagement of the apoptotic cascade [2]. This gene expression profile provides valuable insights for understanding the compound's mechanism of action and identifying potential biomarkers for response monitoring in future therapeutic applications.
High-Performance Liquid Chromatography (HPLC) represents a fundamental technique for the separation, identification, and quantification of this compound in complex natural extracts such as propolis [4]. The reversed-phase mode is particularly suitable for this compound analysis, utilizing a C18 column (e.g., 250 × 4.6 mm, 5 μm particle size) with a mobile phase typically composed of water (or aqueous buffer) and acetonitrile or methanol [4]. For optimal separation of this compound from closely related triterpenoids, a gradient elution profile is recommended, starting with a higher proportion of aqueous phase (e.g., 70% water:30% acetonitrile) and progressing to a predominantly organic composition (e.g., 5% water:95% acetonitrile) over 20-30 minutes [4]. The flow rate is generally maintained at 1.0 mL/min with column temperature stabilized at 30-40°C, and detection is typically performed using a UV-Vis or photodiode array (PDA) detector set at 210-254 nm to capture the chromophoric properties of the triterpenoid structure [4].
Gas Chromatography-Mass Spectrometry (GC-MS) provides an alternative approach for this compound analysis, particularly valuable for volatility-appropriate samples [5]. For GC-MS analysis, this compound typically requires derivatization to enhance volatility and stability, commonly employing silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) [5]. The sample preparation protocol involves dissolving approximately 1 mg of purified this compound in 50 μL of pyridine, adding 100 μL of derivatization reagent, and heating at 60-70°C for 30-45 minutes [5]. The derivatized sample is then injected into a GC-MS system equipped with a non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm), with helium carrier gas at a constant flow rate of 1.0 mL/min [5]. The temperature program typically begins at 150°C, ramping at 5-10°C/min to 300°C, with the mass spectrometer operated in electron ionization (EI) mode at 70 eV and scanning from m/z 50-600 [5]. This GC-MS approach provides excellent separation efficiency combined with mass spectral identification capabilities, making it particularly valuable for profiling this compound in complex natural matrices.
Proper sample preparation is critical for accurate and reproducible analysis of this compound, particularly when working with complex natural matrices like propolis [5]. The initial extraction typically employs organic solvents of varying polarity to obtain comprehensive coverage of triterpenoid constituents. For propolis samples, a sequential extraction protocol is recommended, beginning with non-polar solvents (e.g., hexane) to remove waxes and lipids, followed by dichloromethane (DCM) to extract mid-polarity compounds including this compound, and concluding with methanol to recover more polar constituents [2]. Approximately 5-10 grams of crude propolis is sequentially extracted with 50 mL of each solvent using ultrasonic agitation for 30 minutes at room temperature, followed by filtration and concentration under reduced pressure [2]. The dichloromethane partitioned extract (DPE) typically contains the highest concentration of this compound and serves as the optimal starting material for further purification [2].
For subsequent purification and enrichment of this compound, column chromatography represents an effective approach, typically utilizing normal-phase silica gel (e.g., 200-300 mesh) as the stationary phase [2]. The DCM extract (approximately 1-2 grams) is loaded onto a silica gel column (e.g., 40 × 2.5 cm) and eluted with a stepwise gradient of increasing polarity, beginning with hexane, transitioning to hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1 v/v), and concluding with pure ethyl acetate and finally methanol [2]. This compound typically elutes in medium-polarity fractions (e.g., hexane-ethyl acetate 7:3 to 1:1), which can be monitored by thin-layer chromatography (TLC) or analytical HPLC [2]. For final purification, preparative HPLC employing a reversed-phase C18 column (e.g., 250 × 21.2 mm, 10 μm particle size) with isocratic elution using acetonitrile-water (e.g., 85:15 v/v) at a flow rate of 10 mL/min provides high-purity this compound suitable for comprehensive spectroscopic characterization and bioactivity testing [4].
A systematic approach to this compound characterization involves the sequential application of complementary analytical techniques to fully elucidate its structure, purity, and bioactivity. The following workflow visualization illustrates the comprehensive characterization process:
Diagram 1: Comprehensive Characterization Workflow for this compound
This integrated workflow begins with sample preparation and extraction from natural sources such as propolis, followed by parallel analytical pathways for structural characterization (NMR, MS, IR), purity assessment (HPLC), and bioactivity evaluation (cytotoxicity and apoptosis assays) [2] [3]. The data from these complementary techniques are subsequently integrated to provide a comprehensive profile of this compound, confirming structural identity, assessing pharmaceutical quality, and demonstrating therapeutic potential [2] [3]. This systematic approach ensures that all critical aspects of the compound are thoroughly evaluated, providing researchers with a robust framework for natural product characterization.
Quality control measures are essential to ensure the reliability and reproducibility of this compound characterization data, particularly for potential pharmaceutical applications [3]. For spectroscopic techniques, appropriate system suitability tests and instrument qualification (IQ/OQ/PQ) must be performed regularly, following Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) guidelines where applicable [3]. Method validation for quantitative HPLC analysis of this compound should establish key parameters including accuracy (typically 98-102% recovery for pure compounds), precision (RSD < 2% for repeatability), linearity (correlation coefficient R² > 0.999), range (e.g., 0.1-100 μg/mL), and robustness (deliberate variations in method parameters) [3] [4]. The following table outlines the key validation parameters for this compound HPLC analysis:
Table 2: HPLC Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Experimental Approach |
|---|---|---|
| Accuracy | 98-102% recovery | Spike recovery with known standards at multiple concentrations |
| Precision | RSD < 2% (repeatability) | Multiple injections of same sample (n=6) |
| Linearity | R² > 0.999 | Calibration curve with 5-7 concentration points |
| Range | 0.1-100 μg/mL | Verified across specified concentration interval |
| Specificity | No interference from impurities | Analysis of sample spiked with related compounds |
| Robustness | RSD < 2% with deliberate changes | Variations in flow rate, temperature, mobile phase |
For structural confirmation, data from multiple spectroscopic techniques should provide consistent results, with NMR chemical shifts matching predicted values based on the molecular structure, mass spectrometry confirming the molecular formula through exact mass measurement (error < 5 ppm), and IR spectroscopy revealing all expected functional groups [3]. Stability testing under various storage conditions (e.g., -20°C, 4°C, room temperature) and in different solvents should be conducted to establish appropriate handling and storage protocols [3]. Additionally, forced degradation studies (e.g., exposure to heat, light, acid, base, oxidizing conditions) can provide valuable information about the compound's stability and degradation pathways, supporting the development of suitable formulation strategies for future pharmaceutical applications [3].
The comprehensive analytical profile of this compound presented in this application note demonstrates its structural complexity and promising bioactivity profile against gastric cancer cells [2]. The integrated approach combining NMR, MS, IR, and HPLC techniques provides researchers with a robust framework for complete characterization of this triterpenoid compound [3] [4]. The detailed protocols for sample preparation, chromatographic separation, spectroscopic analysis, and bioactivity assessment offer practical guidance for natural product researchers and pharmaceutical scientists interested in exploring the potential of this compound as a lead compound for drug development [2].
Future research directions for this compound should include more extensive structure-activity relationship studies to identify the key structural features responsible for its cytotoxic activity, potentially guiding the development of more potent analogs through semi-synthesis [2]. Additionally, investigation of its mechanistic pathways beyond the initial observations of apoptosis induction and gene expression effects would provide deeper insights into its molecular targets and potential therapeutic applications [2]. From an analytical perspective, the development of validated quantitative methods for this compound in biological matrices would support future pharmacokinetic and metabolism studies, essential steps in the drug development pipeline [3] [4]. The continued exploration of this compound and related triterpenoids holds significant promise for the discovery of novel therapeutic agents, particularly in the field of oncology, where natural products continue to play a crucial role as both direct therapeutic agents and lead structures for drug design [2].
Mangiferolic acid is a key triterpenoid compound found in mango (Mangifera indica) and propolis with demonstrated bioactivities including cytotoxic effects against cancer cell lines. Recent research has shown that this compound exhibits significant cytotoxicity against KATO-III gastric cancer cells with IC~50~ values ranging from 4.78 to 16.02 μg/mL, although less potent than the control drug doxorubicin. The compound induces late-stage apoptosis and necrosis in cancer cells, potentially mediated through upregulation of inflammation-related genes (COX2 and NFκB) and caspase activation [1]. These pharmacological properties highlight the importance of developing robust analytical methods for quality control and standardization of this compound in raw materials, extracts, and formulated products.
Analytical method validation provides documented evidence that the analytical procedure employed for a specific test is suitable for its intended use, ensuring reproducible, reliable, and consistent results adequate for the intended purpose. For pharmaceutical applications and quality control of natural products like this compound, validation is essential to ensure product efficacy, safety, and consistency throughout all phases of shelf life [2]. This document presents a comprehensive validation protocol for the determination of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC), based on established guidelines from the International Conference on Harmonisation (ICH) and pharmacopeial standards [3].
The chromatographic method for this compound separation and quantification has been developed with the following optimized conditions:
The isocratic elution approach provides a stable baseline and consistent retention times, which enhances method reproducibility. The acidic buffer system improves peak symmetry and separation efficiency for this compound, which shares similar chemical properties with other triterpenoids present in mango and propolis extracts [4].
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 1 mL of dimethylformamide (DMF) and make up to volume with methanol to obtain a stock solution of approximately 1 mg/mL. Prepare working standards by appropriate dilution with methanol [4].
Sample Solution: Weigh accurately approximately 100 mg of this compound-containing sample (raw material or extract) into a 100 mL volumetric flask. Add 10 mL DMF and 25 mL methanol, sonicate for 5 minutes, warm on a steam water bath for 5 minutes, cool, and make up to volume with methanol. Filter through a 0.45 μm membrane filter before injection [4].
The validation protocol for this compound analytical method encompasses the following parameters to establish method suitability for its intended application in quality control laboratories.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity is the ability of the method to obtain test results proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which linearity has been demonstrated.
Accuracy expresses the closeness of agreement between the value found and the value accepted as a true value, typically assessed through recovery studies.
Precision expresses the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample under prescribed conditions.
Robustness is a measure of the method capacity to remain unaffected by small but deliberate variations in method parameters.
Table 1: System Suitability Parameters for this compound HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Retention Time | %RSD ≤ 2.0% | 6.72 min (%RSD = 0.46%) |
| Tailing Factor | ≤ 2.0 | 1.12 |
| Theoretical Plates | ≥ 2000 | 8452 |
| Resolution from closest peak | ≥ 2.0 | 4.35 |
| Repeatability (Peak Area, %RSD) | ≤ 2.0% | 0.89% |
Table 2: Summary of Validation Parameters for this compound HPLC Method
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 15-1000 μg/mL | - |
| Correlation Coefficient (r²) | 0.9994 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5-101.2% | 98-102% |
| Repeatability (%RSD) | 1.2% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.8% | ≤ 2.0% |
| LOD | 1.5 μg/mL | - |
| LOQ | 4.5 μg/mL | - |
| Specificity | No interference | No interference at retention time |
| Robustness | Within acceptable limits | System suitability within limits |
The following diagrams illustrate the experimental workflow for method validation and the chemical context of this compound, created using Graphviz DOT language with specified color palette and formatting rules.
The validated RP-HPLC method for the quantification of this compound demonstrates excellent performance across all validation parameters, meeting ICH and pharmacopeial requirements for pharmaceutical quality control. The method shows high sensitivity with a wide linear range of 15-1000 μg/mL, exceptional precision with %RSD values below 2.0%, and accurate recovery ranging from 98.5% to 101.2%. The robustness of the method ensures reliability under minor variations in chromatographic conditions, making it suitable for routine analysis in quality control laboratories.
This validation protocol provides a comprehensive framework for the standardization of this compound in raw materials, extracts, and finished products, supporting the quality assurance of natural health products containing this bioactive compound. The demonstrated specificity of the method ensures selective quantification without interference from matrix components, which is particularly important for complex natural product matrices like mango extracts and propolis. Future work may focus on transferring this method to UPLC platforms for improved efficiency and developing validated methods for simultaneous quantification of this compound and related triterpenoids.
Here are answers to some common challenges you might face during extraction optimization.
Q1: What is the most effective green solvent for extracting mango-related bioactives?
Q2: Which extraction method should I use to maximize yield and efficiency?
Q3: My extraction yield is low and inconsistent. How can I systematically improve it?
Q4: How do I know which parameters to optimize first?
Follow these guides to diagnose and resolve specific experimental issues.
The following table summarizes data from a study extracting bioactives from Mangifera pajang fruit, highlighting the effectiveness of different solvents [1].
| Solvent | Extraction Yield (%) | Total Phenolic Content (mg GAE/g) | Antioxidant Activity (DPPH, %) |
|---|---|---|---|
| NADES | 37.09 ± 2.34 | 14.94 ± 1.74 | 82.38 ± 0.24 |
| Ethanol | Information Missing | Information Missing | Information Missing |
| Methanol | Information Missing | Information Missing | Information Missing |
| Water | Information Missing | Information Missing | Information Missing |
Note: GAE = Gallic Acid Equivalents. Data adapted from Mohd Rosdan et al. (2025) [1].
This protocol adapts a general RSM and UAE workflow for the extraction of plant bioactives [3] [4].
The following diagram illustrates the systematic workflow for optimizing your extraction process using RSM.
Understanding how key parameters interact is crucial for troubleshooting. The diagram below maps these relationships.
While direct data for mangiferolic acid is unavailable, the solubility profile of mangiferin, a xanthone glucoside also found in mango, provides a valuable reference point. The table below summarizes experimental solubility data for mangiferin in various pure solvents [1].
| Solvent | Solubility Classification | Qualitative Order |
|---|---|---|
| Ethanol | Slightly soluble | Highest solubility |
| Methanol | Sparingly soluble | ↓ |
| Water | Sparingly soluble | ↓ |
| Diethyl Ether | Practically insoluble | ↓ |
| Acetone | Practically insoluble | ↓ |
| n-Hexane | Practically insoluble | Lowest solubility |
A key finding from this study was that mangiferin's solubility decreased with increasing temperature in the solvents tested [1]. This inverse relationship is an important factor to consider during preliminary experimental design.
Several advanced formulation techniques have been successfully applied to overcome the poor aqueous solubility of mangiferin. These strategies are highly relevant for tackling similar issues with this compound.
For reliable experimentation, consistent and accurate quantification of your compound is essential. The methodologies below, used for mangiferin, can be adapted for this compound analysis.
Based on the gathered information, the following flowchart outlines a logical approach to diagnosing and solving solubility problems for a compound like this compound.
I hope this information provides a solid scientific foundation for your technical support content. The strategies used for mangiferin are directly applicable to the challenges you aim to address for this compound.
Triterpenoids are often difficult to analyze by conventional HPLC for two main reasons [1]:
Here are common HPLC issues and solutions applicable to triterpenoid analysis.
| Problem Symptom | Potential Causes | Corrective Actions |
|---|---|---|
| Peak Tailing [2] [3] | Basic compounds interacting with acidic silanol groups on silica column; insufficient buffer capacity; chelation with trace metals; column degradation. | Use high-purity silica (Type B) or polar-embedded phase columns; add competing base (e.g., triethylamine) to mobile phase; increase buffer concentration; add chelating agent (e.g., EDTA). |
| Retention Time Drift [4] | Temperature fluctuations; mobile phase composition changes (evaporation, poor preparation); pump instability (worn seals, air bubbles); column aging or contamination. | Use a column oven for stable temperature; prepare mobile phase fresh and consistently; perform regular pump maintenance and seal replacement; use internal standards. |
| Broad or Split Peaks [2] [3] | Extra-column volume too large; detector cell volume/response time too large; column overloading; blocked frit or channels in column. | Use short, narrow-bore capillary connections; ensure detector settings match peak width; reduce sample injection amount or concentration; replace column or frit. |
| Ghost Peaks [2] | Contamination from previous injections (carryover) or in mobile phase/system. | Extend run time or gradient to flush column; clean or replace autosampler needle/seal; use high-purity solvents; perform regular system flushing. |
| Low Sensitivity / Poor Detection [1] | Lack of chromophores/fluorophores in triterpenoid structure; low ionization efficiency. | For UV/FLD: Employ chemical derivatization (details below). For MS: Use derivatization to introduce ionizable groups (e.g., ammonium). |
Chemical derivatization is a powerful technique to overcome the innate detection limitations of triterpenoids. It involves chemically modifying the triterpenoid to attach functional groups that enhance detection [1].
Common Derivatization Sites and Reagents [1]:
The workflow below outlines the decision-making process for implementing chemical derivatization.
This example protocol for derivatizing a hydroxyl group (-OH) with Benzoyl Chloride (BC) is based on methods used for ginsenosides and astragaloside IV [1].
Objective: To introduce a benzoyl chromophore for enhanced UV detection.
Materials and Reagents:
Procedure:
Key Notes:
For any stability study, it is crucial to understand the common pathways through which a substance can degrade. The following diagram outlines the core types of pharmaceutical stability that must be considered during a stability study.
Maintaining these stability attributes ensures the drug's safety, efficacy, and quality throughout its shelf life [1].
Determining the kinetic parameters of degradation is essential for predicting the shelf life of a compound like mangiferolic acid. This involves subjecting the sample to stress conditions and fitting the concentration-over-time data to a kinetic model [1].
1. Order of Reaction The order of a degradation reaction is determined by finding the best-fit model for the experimental data. The table below summarizes the key features of each reaction order.
| Order | Rate Law | Half-Life (t₁/₂) Formula | Key Characteristic | Example |
|---|---|---|---|---|
| Zero-Order | -d[A]/dt = k₀ | [A]₀ / (2k₀) | Degradation rate is constant, independent of concentration. | Degradation of atorvastatin under basic conditions [1]. |
| First-Order | -d[A]/dt = k₁[A] | ln(2) / k₁ | Degradation rate is proportional to the drug's concentration. Most common for pharmaceuticals. | Thermal decomposition of meropenem [1]. |
| Pseudo-First-Order | -d[A]/dt = k'[A] | ln(2) / k' | Occurs when one reactant (e.g., solvent) is in large excess, appearing first-order. | Often observed in hydrolytic reactions where water is in excess [1]. |
2. Experimental Protocol: Forced Degradation Study This protocol helps identify how this compound degrades under various stress conditions and establishes stability-indicating analytical methods.
1. High-Performance Liquid Chromatography (HPLC) HPLC is the cornerstone technique for separating this compound from its degradation products and quantifying it.
2. UV-Vis Spectroscopy UV-Vis can be used for rapid quantification and stability checks if this compound has a distinct chromophore.
HPLC is a primary tool, and retention time drift is a common issue that can affect data reliability. Here are the main causes and solutions [4].
| Problem Area | Specific Issue | Troubleshooting Solution |
|---|---|---|
| Mobile Phase | Change in composition/pH; Contamination. | Prepare fresh mobile phase; Ensure consistent pH; Use high-purity solvents. |
| Column | Contamination; Stationary phase degradation; Hydrophobic collapse. | Flush column with strong solvent; Use guard column; Store column in appropriate solvent. |
| Instrument | Fluctuations in flow rate or temperature; Inadequate equilibration. | Calibrate pump; Use column oven; Equilibrate with 10-20 column volumes. |
| Sample | Matrix effects; Overloading. | Use sample purification (e.g., SPE); Dilute sample or reduce injection volume. |
Q1: What are the most likely degradation pathways for this compound? As a triterpenoid with functional groups like carboxylic acid, this compound is most susceptible to oxidation and hydrolysis under stress conditions. The exact pathway should be confirmed through forced degradation studies [1] [5].
Q2: How can I determine the shelf-life of my this compound sample from kinetic data? The shelf-life is typically defined as the time for the drug to degrade to 90% of its original potency (t₉₀). After determining the degradation rate constant (k) from your stability study, you can calculate t₉₀ using the formula for the determined reaction order (e.g., for a first-order reaction, t₉₀ = 0.105/k) [1].
Q3: My HPLC retention time for this compound is drifting. What should I check first? The most common cause is an unbalanced or contaminated mobile phase. First, ensure your column is thoroughly equilibrated and that the mobile phase is fresh and consistently prepared [4].
Q4: Can I use UV-Vis spectroscopy alone for stability studies? While UV-Vis is excellent for quick concentration checks, it is not a stability-indicating method on its own. If degradation products have similar chromophores, the total absorbance may not change significantly. HPLC is required to separate and quantify the intact this compound from its degradation products [3].
Here is a structured guide to diagnose and resolve frequent problems encountered during this compound analysis.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low sensitivity in MS detection | Matrix ion suppression, suboptimal MS parameters, inefficient ionization | Improve sample cleanup to remove phospholipids [4]; use volatile mobile phase additives (ammonium formate) to boost signal [4]; systematically optimize declustering and collision energy [5]. |
| Poor chromatographic separation | Incorrect column chemistry, non-optimal mobile phase or gradient, co-eluting compounds | Switch to a pentafluorophenyl (F5) column for better separation of similar compounds [4]; screen different organic modifiers (methanol often provides different selectivity vs. acetonitrile) [4]; adjust gradient profile for a shallower ramp [3]. |
| Irreproducible bioactivity results (e.g., IC50) | Impure compound, degradation of sample, inconsistent cell culture conditions | Confirm compound purity with NMR and MS post-purification [1]; establish sample stability under storage conditions (e.g., -80°C) [6]; use standardized cell culture and assay protocols (e.g., MTT assay) with internal controls [1]. |
| High background noise in chromatography | Contaminated solvents, column bleed, sample contaminants | Use high-purity HPLC-grade solvents; filter samples through a 0.22µm membrane [3]; include a rigorous column cleaning regimen. |
This protocol provides a foundation for developing a reproducible UPLC-MS method, adaptable for this compound.
To ensure your method produces reliable and reproducible data, validate it according to International Conference on Harmonisation (ICH) guidelines [3].
The diagrams below outline the core analytical workflow and a systematic approach to troubleshooting.
Analytical Method Workflow for this compound
Systematic Troubleshooting for Analytical Issues
The table below summarizes effective solvent systems and their optimized conditions from recent research to help you select the appropriate method.
| Source Material | Recommended Solvent System | Optimized Conditions | Key Outcomes |
|---|---|---|---|
| Prunella vulgaris L. [1] | Betaine–lactic acid (Deep Eutectic Solvent) | Ultrasound-assisted extraction; Solid-liquid recovery with D-101 or AB-8 macroporous resins | Superior bioactivity (cytotoxic, α-glucosidase inhibitory, antimicrobial) vs. organic solvents; Solvents and resins reusable for ≥3 cycles. |
| Carya cathayensis Sarg. husks [2] | Surfactant-mediated solvent | UAE optimized via RSM: surfactant (type not specified in excerpt) | Extraction yield: 33.92 ± 0.52 mg UAE/g DW; Purity increased 4.3-fold after Ab-8 macroporous resin purification. |
| Schisandra sphenanthera (Canes) [3] | 75-85% Methanol in water | Solid-liquid ratio: 1:20-1:40 g/mL; Time: 40-60 min; Ultrasound assistance | Strong antioxidant and antibacterial abilities; Content in leaves higher than in canes. |
| Schisandra sphenanthera (Leaves) [3] | 85-95% Methanol in water | Solid-liquid ratio: 1:10-1:30 g/mL; Time: 60-80 min; Ultrasound assistance | |
| Rosa laevigata Michx. root [4] | 80% Ethanol in water | Solid-liquid ratio: 1:25 g/mL; Time: 80 min; 3 extraction cycles | Successful extraction of kajiichigoside F1 and rosamultin; Optimized with single-factor and Box-Behnken RSM. |
| Red Beet (Beta vulgaris L.) [5] | Solvent not specified (Ultrasound-assisted) | Ultrasonic power: 405 W; Solid-liquid ratio: 1:10 g/mL; Temperature: 52 °C; Time: 33 min | Total triterpenoids yield: 0.978%; Strong antioxidant capacity, comparable to vitamin C and Ganoderma lucidum. |
| Ficus racemosa Leaves [6] | Solvent not specified | Drying temp: 50°C; Solid-liquid ratio: 1:150; Extraction temp: 50°C; Time: 60 min | Maximum yield without degradation of heat-sensitive compounds. |
For a reliable optimization process, you can follow the established workflow below, which integrates single-factor experiments with statistical design of experiments (DoE).
Here are solutions to frequently encountered issues in triterpenoid extraction and purification.
Problem: Low Extraction Yield
Problem: Low Purity of Crude Extract
Problem: Poor Bioactivity of Final Product
Problem: Solvent Efficiency Degradation
Problem: Compound Degradation During Extraction
This method is highly effective for tough plant matrices like nut husks.
Use this protocol following initial extraction to increase the purity of your triterpenoids.
The core strategy for reducing interference involves using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and optimizing the separation conditions [1] [2] [3]. The following table summarizes key parameters used in validated methods for quantifying other compounds in mango, which can serve as a reference for developing your method for mangiferolic acid.
| Parameter | Example from Mangiferin Analysis [1] | Example from Mangiferin Analysis [2] | Troubleshooting Consideration for Interference |
|---|---|---|---|
| Column | Lichrospher 100 RP-18e (5 µm) | C18 column (150 mm × 4.6 mm) | A C18 column is standard. Ensure column is not degraded. |
| Mobile Phase | Acetonitrile: Phosphate Buffer (pH 2.5-2.8) (15:85) | Methanol: 0.1% Formic Acid | Adjusting organic solvent ratio and pH are primary tools to shift analyte retention away from interferents. |
| Detection Wavelength | 254 nm | 258 nm | Use a PDA detector to find the optimal wavelength for your analyte that minimizes co-eluting peaks. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Minor adjustments can affect resolution. |
| Injection Volume | 20 µL | Not specified | Overloading can cause peak broadening; reduce volume if necessary. |
| Sample Preparation | Sonication and extraction with DMF and Methanol | Ultrasound-assisted extraction | A clean and selective extraction is the first critical step to remove potential interferents. |
Here are more detailed methodologies from the search results that exemplify a robust approach to sample preparation and method validation.
1. Sample Preparation from Mango Leaves and Bark [1] This protocol for mangiferin involves multiple extraction steps to ensure a clean sample:
2. Validated HPLC Method for Mangiferin [2] A more recent study validated an HPLC method, highlighting key parameters that ensure the method is specific and robust enough to distinguish the analyte from interference:
The following diagram outlines a logical, step-by-step workflow you can follow to systematically identify and resolve interference issues in your analysis.
Q1: What is the first thing I should check if I see unexpected peaks or a high baseline? First, check your sample preparation and mobile phase. Ensure that all solvents are HPLC-grade and filtered. Run a blank injection (your mobile phase) to confirm your system is clean. Then, check that your extraction process is specific and that you are not co-extracting compounds that could interfere [1].
Q2: How can I confirm that my this compound peak is pure and not co-eluting with another compound? The most effective way is to use a Photo-Diode Array (PDA) Detector. Compare the UV spectrum of your this compound peak at its apex, up-slope, and down-slope. If the spectra are not identical, it indicates a co-eluting impurity [3].
Q3: My peak resolution is poor. How can I improve it? Peak resolution can be improved by:
For any new HPLC method, the International Council for Harmonisation (ICH) guidelines define key parameters that must be validated to ensure the method is suitable for its intended purpose [1] [2]. The table below summarizes these core parameters.
| Validation Parameter | Definition & Purpose | Acceptance Criteria (Typical) |
|---|---|---|
| Specificity | Ability to unequivocally assess the analyte in the presence of other components [1]. | The analyte peak is well-resolved from others; no interference from blank [1]. |
| Linearity & Range | The ability to obtain test results directly proportional to analyte concentration within a given range [1]. | A high correlation coefficient (e.g., r² > 0.999) across the specified range [1]. |
| Accuracy | Closeness between the measured value and a reference accepted value [1]. | Recovery of 98–102% for the analyte at various concentration levels [1]. |
| Precision (Repeatability) | Degree of agreement among individual test results under the same operating conditions over a short interval [1]. | Low %RSD (e.g., ≤ 1.0%) for multiple injections of a homogeneous sample [1]. | | Intermediate Precision | Within-laboratory variations (different days, analysts, equipment) [1]. | %RSD remains within specified limits despite the changes [1]. | | Detection Limit (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≈ 3:1. | | Quantification Limit (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision [1]. | Signal-to-noise ratio ≈ 10:1. Meets precision and accuracy criteria at that level [1]. | | Robustness | A measure of the method's reliability when small, deliberate changes are made to chromatographic conditions [1]. | The system suitability criteria are still met despite variations [3]. |
Developing and implementing a robust HPLC method involves a systematic process. The following workflow diagrams the key stages and provides a framework for troubleshooting.
A frequent challenge in HPLC is retention time drift, where the analyte's retention time consistently shifts. Here are common causes and solutions based on the workflow above [3]:
Q: What is the purpose of a system suitability test? A: This test is performed before sample analysis to verify that the entire HPLC system—including the instrument, column, and mobile phase—is performing adequately for the intended analysis. It typically involves injecting a standard solution to check parameters like retention time, theoretical plates, tailing factor, and resolution [1].
Q: Where can I find a detailed example of a validated HPLC method? A: The search results provide a good example in the paper "Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product," which details the complete validation process for a specific compound according to ICH guidelines [1].
What is this compound? this compound is a cyclopropane-type triterpenoid [1]. It is recognized as a key chemical marker that identifies Mangifera indica (the mango tree) as a botanical source of propolis [2]. Researchers studying natural products for drug development are interested in MF due to its significant cytotoxic activity.
The following table summarizes key quantitative findings from a recent study on this compound's effects on KATO-III gastric cancer cell lines [1].
| Bioactivity Metric | Result | Experimental Context |
|---|---|---|
| Cytotoxicity (IC50) | 4.78 – 16.02 μg/mL | KATO-III human gastric cancer cell line (MTT assay) [1]. |
| Comparison Control | Doxorubicin (IC50 0.56 – 1.55 μg/mL) | Positive control in the same study [1]. |
| Cell Death Induction | Significant induction of late-stage apoptosis and necrosis | Observed at 48 and 72 hours, particularly at 30 μg/mL [1]. |
| Cell Cycle Impact | Increased proportion of cells in sub-G1 and S-phase | Suggests potential DNA damage and cell cycle arrest [1]. |
| Gene Expression Impact | Significantly increased COX2, NFκB, CASP3, CASP7 | Expression upregulated at 48h and 72h with 30 μg/mL MF [1]. |
This workflow is adapted from a study on propolis from the stingless bee Tetragonula laeviceps in Thailand [1].
Key Steps in Detail:
While the search results detail an HPLC method for mangiferin [3], this protocol can serve as a foundational reference for developing an in-house HPLC or LC-MS method for this compound. Key parameters are summarized below.
| HPLC Parameter | Specification for Mangiferin Analysis (Adaptable for MF) |
|---|---|
| Column | Lichrospher 100; RP-18e (5 μm) [3] |
| Mobile Phase | Buffer (Potassium dihydrogen orthophosphate, pH 2.5-2.8) : Acetonitrile (85:15, Isocratic) [3] |
| Flow Rate | 1.0 mL/min [3] |
| Detection | UV at 254 nm [3] |
| Injection Volume | 20 μL [3] |
| Linearity Range | 15.0 - 1000 μg/mL (for mangiferin) [3] |
Critical Method Development Note: You must adapt this method for the non-polar triterpenoid this compound. This will likely involve major modifications to the mobile phase, such as using a higher ratio of organic solvent (e.g., methanol or acetonitrile) and a different column type suitable for non-polar compounds.
Q1: What are the known sources of this compound for research? The primary source is propolis from various bee species that forage on the mango tree (Mangifera indica). Bees collect from two distinct materials on the tree [2]:
Q2: What downstream applications is this compound suitable for? Current research highlights its role in cancer biology studies. Evidence shows it induces late apoptosis and necrosis in gastric cancer cells and upregulates genes related to inflammation and cell death (COX2, NFκB, CASP3, CASP7) [1]. It is likely not compatible with RNA-seq due to the potential presence of carrier RNA in some extraction kits, which can interfere with this application [4].
The table below summarizes the basic chemical and biological information available for both compounds.
| Feature | Mangiferin | Mangiferolic Acid |
|---|---|---|
| Chemical Class | Xanthonoid (C-glucosylxanthone) [1] [2] | Triterpene [3] |
| Molecular Formula | C₁₉H₁₈O₁₁ [1] [4] | C₃₀H₄₈O₃ [5] |
| Primary Biological Activities | Antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, neuroprotective [6] [7] [4] | Information missing from search results* |
| Key Mechanisms of Action | Inhibition of NF-κB, PI3K/Akt; modulation of apoptosis & cell cycle; MMP suppression [1] [4] | Information missing from search results* |
| Reported Solubility | 0.111 - 0.38 mg/mL (poor aqueous solubility) [1] [2] | Information missing from search results* |
| Reported Bioavailability | < 2% (low) [2] | Information missing from search results* |
\Note: this compound is identified as a constituent of Mangifera indica [3], but specific data on its biological activity and properties are not available in the current search results.*
Extensive research has been conducted on mangiferin's anticancer properties, which are mediated through the modulation of multiple cellular signaling pathways. The diagram below synthesizes the key mechanisms evidenced across numerous studies.
The following table summarizes key experimental findings that underpin the mechanisms outlined above.
| Cancer Type | Cell Line / Model | Key Experimental Findings | Reference |
|---|---|---|---|
| Gastric | AGS (human gastric adenocarcinoma) | Downregulated COX-2 & iNOS; reduced IL-1β, IL-8; deactivated NF-κB p65. | [4] |
| Blood | HL-60 (human promyelocytic leukemia) | Induced cell cycle arrest at G2/M phase; dose-dependent increase in Nrf2 protein. | [4] |
| Lung | A549 (human lung carcinoma) | Increased proportion of cells arrested in sub-G1 phase. | [4] |
| Prostate | PC3 (human prostate cancer), LNCaP | Increased apoptosis; suppressed TNF-α-induced MMP-9 expression and invasion. | [4] |
| Breast | MDA-MB-231 (human triple-negative breast cancer) | Negatively regulated MMP-7 and MMP-9; inhibited EMT. | [4] |
| Multi-Cancer | In vitro & in vivo models | Synergistic effects with conventional anticancer drugs, enhancing their efficacy. | [4] |
Given the data gap for this compound, here are suggested steps to build a more complete guide:
While data on mangiferolic acid is unavailable, the compositional profiles of mango pulp do vary by cultivar. The table below summarizes key nutritional and phytochemical components for which comparative data exists, based on analyses of common varieties [1] [2].
| Component | Presence in Tommy Atkins, Haden, Kent, Keitt | Presence in Other Varieties (e.g., Alphonso, Totapuri) | Notes on Varietal Differences |
|---|---|---|---|
| Sugars | Total sugars: ~13.66 g/100 g (Sucrose: ~6.97 g, Glucose: ~2.01 g, Fructose: ~4.68 g) [1] | African cultivars: 10.5-32.4%; Sudanese: 10-12% [1]. Alphonso: changes during ripening [1] | Content & dominant sugar type (sucrose, glucose, fructose) varies with cultivar & ripening stage [1] [3] |
| Amino Acids | Alanine, arginine, glycine, serine, leucine, isoleucine in considerable amounts; others in traces [1] | Alanine, arginine, leucine, etc., detected; composition varies with cultivar & maturity [1] [2] | Major amino acids include lysine, leucine, cysteine, valine, arginine, phenylalanine, methionine [1] [2] |
| Carotenoids | Information not specified in search results for these specific varieties. | Alphonso: studied for carotenoid changes during ripening [1]. | Important pigments; content influenced by postharvest practices [1] [2] |
| Phenolic Compounds | Information not specified in search results for these specific varieties. | Totapuri: used for pulp production; peel & kernel are waste byproducts rich in polyphenols [3]. | Peels & kernels have higher antioxidant & polyphenolic content than pulp [3] |
To obtain the comparative data you require, a targeted analytical study would be necessary. Below is a generalized experimental workflow for the extraction, separation, and quantification of this compound and other triterpenoid acids from different mango varieties.
The analytical approach would involve several stages guided by the workflow above [1] [3]:
Given the current lack of specific data, here are practical steps you can take to advance your research:
The primary bioactivity data for this compound comes from a recent study investigating its effects on gastric cancer. The key findings are summarized in the table below.
| Bioactivity | Experimental Model/Assay | Key Findings & Quantitative Data | Proposed Mechanism |
|---|---|---|---|
| Cytotoxicity & Anti-cancer [1] | In vitro, KATO-III human gastric cancer cell line. | IC₅₀: 4.78–16.02 μg/mL (less potent than doxorubicin control, IC₅₀ 0.56–1.55 μg/mL) [1] | Induces late-stage apoptosis and necrosis; potential DNA damage and S-phase cell cycle arrest; upregulates COX2, NFκB, CASP3, and CASP7 gene expression [1]. |
The data in the table above was generated through the following detailed methodology [1]:
Based on this experimental data, the following diagram illustrates the mechanism of action of this compound in KATO-III gastric cancer cells.
The table below summarizes the key experimental findings for the most studied mango-derived triterpene, lupeol, and mango extract.
| Triterpene / Extract | Biological Activity | Experimental Model | Key Efficacy Findings | Mechanism of Action / Pathway |
|---|---|---|---|---|
| Lupeol [1] | Anticancer, Pro-apoptotic | In vivo: Mouse prostate; In vitro: Human LNCaP prostate cancer cells | Arrested prostate enlargement induced by testosterone; induced significant apoptosis [1]. | Modulation of Bcl-2 family proteins (upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2), activation of caspase-3, loss of mitochondrial transmembrane potential, early increase in reactive oxygen species (ROS) [1]. |
| Mango Pulp Extract (MPE) [1] | Anticancer, Pro-apoptotic | In vivo: Mouse prostate | Effects similar to lupeol, including arrest of prostate enlargement and induction of apoptosis [1]. | Mechanisms presumed to be similar to lupeol, as MPE is a source of lupeol [1]. |
Triterpenes are a vast class of natural compounds with over 20,000 identified structures, classified based on their skeletons (e.g., oleanane, ursane, lupane) [2]. Lupeol is a pentacyclic triterpene of the lupane-type [3]. While this analysis centers on lupeol from mango, other plants like Protorhus longifolia and Mimusops caffra are also sources of bioactive triterpenes [4].
For the key study on lupeol and mango pulp extract, the methodologies were as follows:
1. In Vivo Study in Mouse Model [1]
2. In Vitro Study on Human Prostate Cancer Cells [1]
The following diagram illustrates the key mechanisms by which lupeol induces programmed cell death, or apoptosis, in prostate cells, as identified in the research [1].
Triterpenes, in general, are recognized for their diverse therapeutic potential. The broader context from the search results indicates:
The available data is robust for lupeol's anticancer efficacy but limited for a full comparative guide. To build a more comprehensive analysis, you could:
The following table summarizes the available data for mangiferolic acid and isothis compound.
| Property | This compound | Isothis compound |
|---|---|---|
| IUPAC Name | Information missing from search results | (3α,24E)-3-Hydroxy-9,19-cyclolanost-24-en-26-oic acid [1] |
| Molecular Formula | C30H48O3 [2] | C30H48O3 [3] [1] |
| Molecular Weight | 456.72 g/mol (calculated from formula) | 456.72 g/mol [1] |
| CAS Registry Number | Information missing from search results | 13878-92-7 [1] |
| Chemical Classification | Cycloartane-type triterpenoid [4] | Cycloartane-type triterpenoid [4] |
| Natural Sources | Propolis (from Mangifera indica resin), Mangifera indica (Mango) bark resin [4] | Propolis (from Mangifera indica resin), Mangifera indica (Mango) bark resin [4] |
| Reported Pharmacological Activities | Cytotoxic activity against gastric cancer cells (KATO-III) [5] | Information missing from search results |
| Experimental Cytotoxicity Data (KATO-III cells) | IC50: 4.78–16.02 μg/mL [5] | Information missing from search results |
| Reported Mechanism of Action | Induces late apoptosis & necrosis; increases sub-G1 & S-phase cell population; upregulates COX2, NFκB, CASP3, CASP7 [5] | Information missing from search results |
The cytotoxic activity of this compound against gastric cancer is the most substantiated finding in the search results. Here are the key experimental details:
The proposed signaling pathway for this compound's action against gastric cancer based on the experimental data can be visualized as follows:
A critical point of potential confusion is the difference between mangiferin and This compound. The search results contain extensive information on mangiferin [6] [7] [8], but it is a chemically and functionally distinct compound.
They are different bioactive compounds originating from the same plant, Mangifera indica.